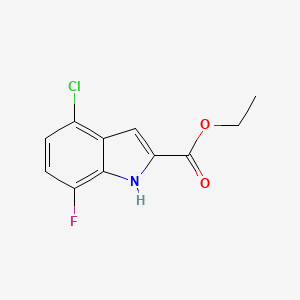
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Descripción general
Descripción
4-Chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester (4-C7FICE) is a novel synthetic compound which is used for a variety of scientific research applications. 4-C7FICE is a member of the indole family, which is a group of aromatic compounds that are found in a variety of natural products and pharmaceuticals. 4-C7FICE is a small molecule that is highly soluble in water and has a low molecular weight. The compound has been found to be a useful tool in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antibacterial Agents Synthesis
The synthesis and antibacterial activity of various pyridonecarboxylic acids and their derivatives, including compounds structurally related to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, have been investigated. These compounds have shown promising results in vitro and in vivo antibacterial screenings, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the indole ring can significantly affect their antibacterial potency (Egawa et al., 1984).
Antiviral Research
Research into substituted ethyl esters of indole-carboxylic acids, including analogues of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, has explored their antiviral properties. Studies have focused on their cytotoxicities and activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Certain derivatives demonstrated effectiveness against influenza virus replication in cell cultures and showed high efficacy in vivo, providing insights into the development of new antiviral agents (Ivashchenko et al., 2014).
Organic Synthesis and Chemical Transformations
Several studies have focused on the synthesis of indole derivatives, including 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, for various chemical transformations. These research efforts have led to the development of new synthetic methodologies and the identification of key intermediates for the preparation of pharmacologically active compounds. Such studies contribute to the advancement of organic synthesis techniques and the exploration of novel chemical pathways (Mayes et al., 2010).
Antimicrobial and Anticancer Potential
Research into the synthesis and evaluation of indole derivatives has identified compounds with significant antimicrobial and anticancer properties. This includes studies on derivatives of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, where compounds exhibited potent antimicrobial activity against pathogens such as Escherichia coli and showed promising anticancer activity against colon cancer cell lines. These findings underscore the potential of indole derivatives in the development of new therapeutic agents (Sharma et al., 2012).
Propiedades
IUPAC Name |
ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBAFZQXKZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

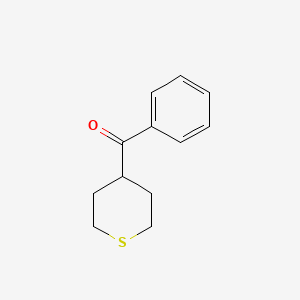
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
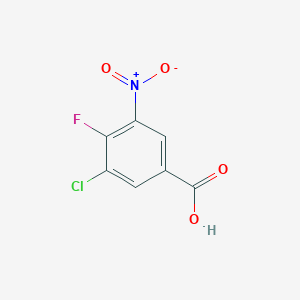
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)
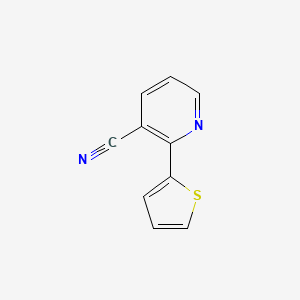
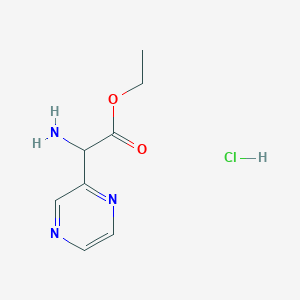

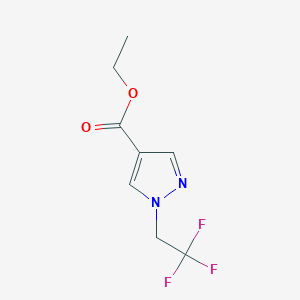
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)
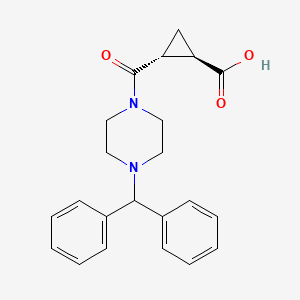

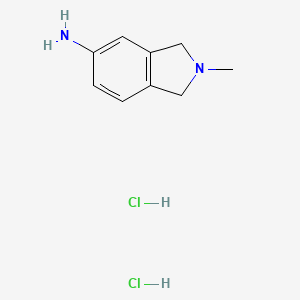
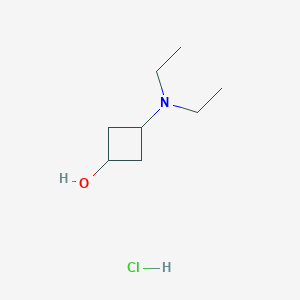
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)